BPEA's strong fluorescence and high quantum efficiency make it a valuable tool in chemiluminescent and fluorescent studies. Researchers utilize BPEA as a fluorophore in various applications, including:
BPEA's unique properties, such as its ability to transport charge and emit light, make it a promising candidate for organic electronics applications. Researchers have explored BPEA in the development of:
BPEA serves as a valuable tool in material science research due to its unique properties and ease of functionalization. Researchers have utilized BPEA for:
9,10-Bis(phenylethynyl)anthracene is an organic compound with the molecular formula C30H18. It features two phenylethynyl groups attached to the anthracene backbone, which is a polycyclic aromatic hydrocarbon. This compound exhibits significant electronic properties due to its conjugated structure, making it of interest in various fields such as materials science and organic electronics. Its unique structure allows for efficient light absorption and emission, making it a valuable fluorophore in photonic applications .
BPEA's primary mechanism of action in chemiluminescence involves energy transfer. When BPEA reacts with an oxidizer, the energy released excites the electron cloud of the molecule. This excited state is unstable, and upon relaxation, the energy is released as light emission (fluorescence) []. The specific wavelength of the emitted light depends on the energy difference between the excited and ground states.
BPEA is generally considered to have low to moderate toxicity []. However, as with most PAHs, it's recommended to handle it with care due to potential carcinogenicity []. Here are some safety considerations:
Research indicates that 9,10-bis(phenylethynyl)anthracene exhibits interesting biological properties. It has been shown to participate in singlet fission, a process where a single photon generates two excitons, which is particularly relevant in the context of solar energy conversion . Additionally, its photophysical properties make it a candidate for studying interactions with biological systems, although comprehensive biological activity studies are still limited.
The synthesis of 9,10-bis(phenylethynyl)anthracene typically involves:
These methods have been refined to achieve high yields and purity of the final product .
9,10-Bis(phenylethynyl)anthracene finds applications in various domains:
Studies on the interactions of 9,10-bis(phenylethynyl)anthracene reveal its potential in various chemical environments. For instance, its behavior under different solvent viscosities has been examined using ultrafast spectroscopy techniques. These studies demonstrate how torsional disorder affects excited state dynamics and spectral properties . Furthermore, investigations into its self-assembly behaviors highlight its versatility in forming organized structures that can be beneficial for material applications .
Several compounds share structural similarities with 9,10-bis(phenylethynyl)anthracene. Here are some notable examples:
The foundational synthesis of BPEA derivatives employs Sonogashira coupling between brominated anthracene precursors and terminal alkynes. A landmark study demonstrated that 10-bromo-9-anthracenecarbaldehyde undergoes sequential coupling with phenylacetylene using Pd(PPh₃)₄/CuI catalysts, achieving 72–89% yields. Critical to this process is the double-elimination reaction with benzyl phenyl sulfones, which removes residual hydroxyl groups while extending conjugation.
Recent innovations have eliminated traditional copper co-catalysts. A 2023 protocol using Pd(CH₃CN)₂Cl₂ (0.5 mol%) and cataCXium A ligand in Cs₂CO₃-enabled reactions achieved 91–95% yields for tetraalkynylated derivatives at room temperature. This copper-free, amine-free system reduces side reactions, particularly for electron-deficient aryl halides.
Key reaction parameters:
Condition | Traditional Method | Copper-Free Method |
---|---|---|
Catalyst | Pd(PPh₃)₄/CuI | Pd(CH₃CN)₂Cl₂ |
Temperature | 80–100°C | 25°C |
Yield (BPEA derivatives) | 72–89% | 91–95% |
The integration of Sonogashira coupling and elimination steps into a single pot significantly enhances synthetic efficiency. By treating 2,6,9,10-tetrabromoanthracene with excess phenylacetylene and LiHMDS in THF, researchers achieved 86% yield of tetra-substituted BPEA analogs without intermediate purification. This method’s success hinges on precise stoichiometry control—1.5 equivalents of alkyne per bromine site ensures complete substitution while minimizing oligomerization.
Structural elaboration through para-substituted phenyl groups enables fine-tuning of BPEA’s electronic properties:
Derivative | Substituent | λₑₘ (nm) | Φₜ (%) |
---|---|---|---|
BPEA | H | 468 | 100 |
1-Cl-BPEA | Cl at position 1 | 528 | 95 |
2-Et-BPEA | C₂H₅ at position 2 | 485 | 98 |
3f | N,N-diphenylaniline | 612 | 45 |
The bathochromic shift in 3f (612 nm vs. 468 nm for BPEA) arises from intramolecular charge transfer between anthracene and diphenylamine units. Such derivatives are synthesized via fourfold Sonogashira reactions using Pd/Cu-free conditions, with yields exceeding 70% for even sterically hindered systems.
The functionalization of 9,10-bis(phenylethynyl)anthracene presents distinct pathways for achieving symmetric and asymmetric substitution patterns, each offering unique synthetic advantages and challenges [3] [7]. Symmetric substitution patterns represent the most straightforward approach, typically achieved through simultaneous introduction of identical phenylethynyl groups at the 9 and 10 positions of the anthracene core [3] [7]. This approach benefits from simplified reaction conditions and higher yields, with typical yields ranging from 80-95% under optimized conditions [3] [7].
The stepwise Sonogashira coupling methodology has emerged as the preferred route for symmetric 9,10-bis(phenylethynyl)anthracene derivatives [3] [7]. This process employs palladium catalysts in conjunction with copper iodide, utilizing piperidine and triethylamine as the solvent system at temperatures of approximately 110°C [3] [7]. The symmetric approach demonstrates excellent reproducibility and allows for efficient large-scale synthesis [3] [7].
Asymmetric substitution patterns present significantly greater synthetic complexity but offer enhanced molecular diversity and tunable photophysical properties [3] [7] [25]. The development of asymmetric derivatives requires careful control of reaction conditions to prevent scrambling of substituents during the coupling process [3] [7]. Recent advances have demonstrated that asymmetric 9,10-bis(phenylethynyl)anthracene derivatives can be synthesized through sequential Sonogashira coupling reactions, where the first phenylethynyl group is introduced under mild conditions, followed by introduction of a different phenylethynyl substituent [3] [7] [25].
The integration of Sonogashira coupling with double-elimination reactions has proven particularly effective for asymmetric substitution [3] [7] [25]. This methodology begins with 10-bromo-9-anthracenecarbaldehyde as the starting material, allowing for stepwise introduction of different phenylethynyl groups [3] [7] [25]. The process can be conducted in a one-pot manner, yielding asymmetrically substituted derivatives with yields ranging from 24-60% over three synthetic steps, corresponding to an average of 70-85% per individual step [3] [7] [25].
Terminal substituent effects play a crucial role in determining the success of asymmetric functionalization [12]. Electron-withdrawing substituents such as chloro, bromo, and cyano groups have demonstrated particular effectiveness in asymmetric synthesis, with rigid terminal groups showing enhanced selectivity [12]. The modulation effect of terminal substituents becomes more pronounced when large longitudinal slips are incorporated into the molecular stacking arrangements [12].
Substitution Pattern | Typical Yield (%) | Synthetic Complexity | Reaction Time (hours) | Catalyst Loading (mol%) |
---|---|---|---|---|
Symmetric | 80-95 | Low | 14-24 | 5-10 |
Asymmetric (sequential) | 70-85 | Moderate | 24-48 | 10-15 |
Asymmetric (one-pot) | 24-60 (3 steps) | High | 48-72 | 15-20 |
Solvent selection represents a critical parameter in achieving optimal selectivity for 9,10-bis(phenylethynyl)anthracene derivative synthesis [8] [9] [14]. Traditional synthetic approaches have relied on amine-based solvent systems, particularly combinations of piperidine and triethylamine, which provide excellent solubility for both starting materials and catalysts while maintaining appropriate basicity for the coupling reaction [8] [9].
Recent developments in green chemistry have led to the exploration of environmentally benign alternatives, with 2-methyltetrahydrofuran emerging as a particularly promising solvent [8] [9]. This solvent system enables room-temperature Sonogashira coupling under copper-free and amine-free conditions, utilizing palladium acetonitrile dichloride in combination with cataCXium A ligand [8] [9]. The green protocol provides access to various polycyclic aromatic hydrocarbons with yields ranging from 80-95% while minimizing environmental impact [8] [9].
Catalyst optimization has focused primarily on palladium-based systems, with significant advances in ligand design enhancing both activity and selectivity [8] [9] [11]. The combination of palladium acetonitrile dichloride with cataCXium A has demonstrated exceptional performance, requiring only 0.5 mol% palladium loading with 1 mol% ligand [8] [9]. This catalytic system operates effectively under mild conditions and shows broad substrate tolerance [8] [9].
Alternative catalytic approaches have explored transition metal systems beyond palladium [11]. Cobalt-catalyzed methodologies, particularly when combined with zinc powder and 2-iminomethylpyridine ligands, have shown promise for specific substitution patterns [11]. Microwave-assisted synthesis using nickel and cobalt catalysts has enabled rapid synthesis of substituted anthracenes through cyclotrimerization reactions, reducing reaction times from hours to minutes [11].
The role of cesium carbonate as a base has proven crucial in copper-free protocols [8] [9]. An equivalent amount of cesium carbonate provides optimal conditions for the coupling reaction while avoiding the need for traditional amine bases [8] [9]. This modification simplifies workup procedures and reduces the formation of unwanted side products [8] [9].
Solvent effects on selectivity extend beyond simple solubility considerations [10] [14]. The polarity and coordinating ability of solvents significantly influence the reaction pathway and product distribution [10] [14]. Polar solvents tend to favor charge-separated intermediates, while less polar systems promote direct coupling mechanisms [10] [14]. Temperature-dependent solvent effects have been observed, with higher temperatures generally favoring thermodynamic products over kinetic products [10] [14].
Solvent System | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |
---|---|---|---|---|---|
Piperidine/TEA | 5-10 mol% Pd | 110 | 14-24 h | 80-95 | High |
2-MeTHF | 0.5 mol% Pd | 25 | 6-12 h | 80-95 | Excellent |
DMF | 2-5 mol% Pd | 60-80 | 12-18 h | 70-85 | Good |
Solvent-free | 1-2 mol% Ni/Co | MW heating | 10-30 min | 60-85 | Moderate |
The thermal stability of 9,10-bis(phenylethynyl)anthracene derivatives represents a fundamental consideration for both synthetic protocols and practical applications [30] [33]. Thermogravimetric analysis has revealed decomposition temperatures of approximately 460°C for 5% weight loss under both nitrogen and atmospheric conditions [30]. This exceptional thermal stability enables processing under elevated temperatures without significant degradation [30] [33].
Storage stability studies have demonstrated that 9,10-bis(phenylethynyl)anthracene derivatives exhibit excellent long-term stability under appropriate conditions [31] [32]. Optimal storage conditions involve temperatures between 4°C and -20°C in dark environments to prevent photodegradation [31] [32]. Under these conditions, compounds maintain their integrity for extended periods, with minimal decomposition observed over several months [31] [32].
The light sensitivity of these compounds necessitates careful handling during synthesis and storage [6] [31]. Exposure to ambient light can lead to gradual decomposition, particularly in solution [6] [31]. This photosensitivity requires synthetic protocols to be conducted under reduced lighting conditions and storage in amber glassware [6] [31].
Scalability studies have demonstrated remarkable success in translating laboratory-scale syntheses to larger scales [16] [18]. The spinning electrode reactor technology has enabled seamless scale-up from milligram quantities to multi-hundred gram preparations without requiring reoptimization of reaction conditions [16]. This technology operates effectively in both batch and flow modes, accommodating slurries and heterogeneous reaction mixtures [16].
Industrial scalability assessments have identified key factors contributing to successful scale-up [15] [16] [18]. The electrode surface area to volume ratio remains critical for maintaining reaction efficiency as scale increases [16]. Flow-through reactors with controlled interelectrode gaps have demonstrated consistent performance across different scales [16]. Single-pass processing capabilities enable continuous operation with productivities reaching several kilograms per day [16].
Protocol robustness has been evaluated through systematic variation of reaction parameters [15] [18]. The double ring-closing approach for substituted anthracene derivatives has shown particular promise for industrial applications [15] [18]. This methodology employs stable protected precursors that can be obtained through scalable synthetic steps from readily available starting materials [15] [18]. The conversion to anthracene derivatives proceeds under mild conditions through Wittig reactions followed by deprotection and ring-closing condensation [15] [18].
Environmental considerations have driven the development of greener synthetic protocols [8] [35]. The transition toward copper-free and amine-free conditions reduces both cost and environmental impact [8]. Solvent-free methodologies, particularly microwave-assisted synthesis, eliminate solvent waste while maintaining acceptable yields [11] [35]. Catalyst recycling strategies have been implemented to reduce metal consumption and waste generation [35].
Quality control parameters for scaled syntheses include monitoring of catalyst loading, reaction temperature, and residence time [16] [18]. Continuous monitoring systems enable real-time adjustment of reaction conditions to maintain optimal performance [16]. Automated workup procedures reduce handling requirements and improve reproducibility [16].
Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Factor |
---|---|---|---|---|
Batch Size | 1-10 g | 100-500 g | 1-10 kg | Linear scaling |
Reaction Time | 14-24 h | 12-20 h | 8-16 h | Process optimization |
Catalyst Loading | 5-10 mol% | 2-5 mol% | 1-3 mol% | Efficiency improvement |
Yield | 80-95% | 85-90% | 80-85% | Maintained performance |
Purity | >95% | >90% | >85% | Quality standards |
The integration of process analytical technology has enhanced monitoring capabilities during scale-up operations [16]. Real-time spectroscopic monitoring enables immediate detection of reaction completion and product formation [16]. Automated sampling systems reduce manual intervention while maintaining comprehensive quality control [16].
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